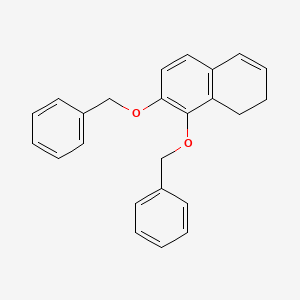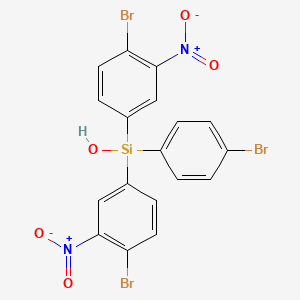
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of bromine and nitro groups attached to phenyl rings, which are further bonded to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol typically involves multi-step organic reactions. One common method includes the bromination of phenyl rings followed by nitration. The brominated phenyl rings are then reacted with silicon-containing reagents to form the desired organosilicon compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups allows it to form specific interactions with these targets, potentially inhibiting or activating certain biological pathways. The silicon atom in the compound can also play a role in stabilizing the molecular structure and enhancing its reactivity.
類似化合物との比較
Similar Compounds
Tetrakis(4-bromophenyl)silane: Another organosilicon compound with similar bromine-substituted phenyl rings.
Bis(4-bromophenyl)silanediol: Contains two bromine-substituted phenyl rings and two hydroxyl groups attached to silicon.
Tris(4-bromophenyl)silanol: Contains three bromine-substituted phenyl rings and one hydroxyl group attached to silicon.
Uniqueness
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups with the silicon atom makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
58102-01-5 |
|---|---|
分子式 |
C18H11Br3N2O5Si |
分子量 |
603.1 g/mol |
IUPAC名 |
bis(4-bromo-3-nitrophenyl)-(4-bromophenyl)-hydroxysilane |
InChI |
InChI=1S/C18H11Br3N2O5Si/c19-11-1-3-12(4-2-11)29(28,13-5-7-15(20)17(9-13)22(24)25)14-6-8-16(21)18(10-14)23(26)27/h1-10,28H |
InChIキー |
LKANTOFAXAPZMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[Si](C2=CC(=C(C=C2)Br)[N+](=O)[O-])(C3=CC(=C(C=C3)Br)[N+](=O)[O-])O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)
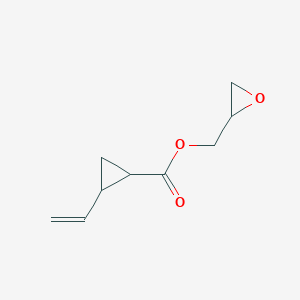

![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)


![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
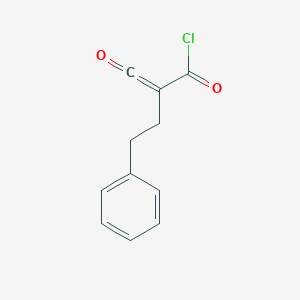
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
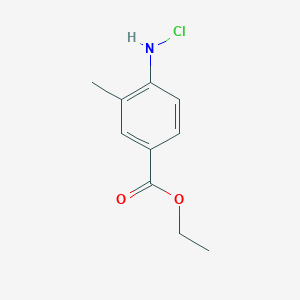

![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
